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Abstract
This technical guide provides a comprehensive overview of the theoretical and computational studies of 2,6-Dimethyl-1,8-naphthyridine, a heterocy

specific published computational studies on 2,6-Dimethyl-1,8-naphthyridine, this paper presents a detailed analysis of its structural isomer, 2,7-Dim

proxy for understanding the core structural features. Furthermore, this guide outlines the standard computational methodologies employed for the the

title compound. The document includes structured data tables for key geometric parameters, detailed experimental and theoretical protocols, and visu

Introduction
The 1,8-naphthyridine scaffold is a prominent heterocyclic motif in medicinal chemistry and materials science, with derivatives exhibiting a wide range

substituted analogue, 2,6-Dimethyl-1,8-naphthyridine, is a specific compound within this class that warrants detailed theoretical and computational 

A thorough review of the current scientific literature reveals a notable gap in dedicated theoretical and computational studies for 2,6-Dimethyl-1,8-nap
approach:

Structural Analysis via a Surrogate: We present a detailed analysis of the experimentally determined crystal structure of the closely related isomer, 

similar molecular geometry and electronic distribution, making it an excellent reference for the title compound.

Methodological Framework: We outline a generalized, state-of-the-art computational protocol for the theoretical study of 2,6-Dimethyl-1,8-naphthy

This guide is intended to serve as a foundational document, providing both concrete structural data from a closely related molecule and a clear roadm

Molecular Overview: 2,6-Dimethyl-1,8-naphthyridine
2,6-Dimethyl-1,8-naphthyridine is an aromatic heterocyclic compound. Its core consists of two fused pyridine rings, with methyl groups substituted a

Property Value

Molecular Formula C₁₀H₁₀N₂

Molecular Weight 158.20 g/mol

CAS Number 14757-45-0

Canonical SMILES CC1=CC2=C(N=C1)C=CC(=

InChI Key DMHYFUIQTGCNJS-UHFFF

digraph "2_6_Dimethyl_1_8_naphthyridine" {

graph [fontname="Arial", fontsize=12, labelloc="t", label="Molecular Structure of 2,6-Dimethyl-1,8-naphthyridi

node [fontname="Arial", fontsize=10, shape=plaintext, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]

edge [fontname="Arial", fontsize=10, color="#202124", style=bold];
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// Atom Definitions

N1 [label="N"];

C2 [label="C"];

C3 [label="C"];

C4 [label="C"];

C4a [label="C"];

C5 [label="C"];

C6 [label="C"];

C7 [label="C"];

N8 [label="N"];

C8a [label="C"];

C2_Me [label="CH3"];

C6_Me [label="CH3"];

// Invisible nodes for positioning

{rank=same; C4; C5}

{rank=same; C4a; C8a}

{rank=same; C3; C6}

{rank=same; C2; C7}

{rank=same; N1; N8}

// Ring 1

N1 -- C2 [label=""];

C2 -- C3 [label=""];

C3 -- C4 [label=""];

C4 -- C4a [label=""];

C4a -- C8a [label=""];

C8a -- N1 [label=""];

// Ring 2

C8a -- C7 [label=""];

C7 -- C6 [label=""];

C6 -- C5 [label=""];

C5 -- C4a [label=""];

N8 -- C7 [label=""];

N8 -- C8a [label=""];

// Substituents

C2 -- C2_Me [label=""];

C6 -- C6_Me [label=""];

}

Molecular Structure of 2,6-Dimethyl-1,8-naphth

Structural Analysis via a Surrogate: 2,7-Dimethyl-1,8-naphthyridine
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Due to the absence of published crystal structure data for 2,6-Dimethyl-1,8-naphthyridine, we present the geometric parameters from the single-cry

744285). The data is sourced from the work of Fun, H.-K., et al. (2009), "2,7-Dimethyl-1,8-naphthyridine", Acta Crystallographica Section E: Structure

The molecular structure of 2,7-Dimethyl-1,8-naphthyridine is nearly planar, with a dihedral angle of only 0.42(3)° between the two fused pyridine rings

Experimental Protocol: Single-Crystal X-ray Diffraction
Synthesis: 2,7-dimethyl-1,8-naphthyridine was prepared according to established literature procedures. Crystals suitable for X-ray diffraction were o

Data Collection: Data were collected on a Bruker SMART APEXII CCD area-detector diffractometer at a temperature of 100 K using Mo Kα radiatio

Structure Solution and Refinement: The structure was solved using direct methods and refined by full-matrix least-squares on F². All hydrogen atom

Data Presentation: Geometric Parameters
The following tables summarize the key bond lengths and angles for 2,7-Dimethyl-1,8-naphthyridine. The atom numbering corresponds to the standa

Table 1: Selected Bond Lengths (Å) for 2,7-Dimethyl-1,8-naphthyridine

Bond Length (Å)

N1 - C2 1.341

N1 - C8a 1.365

C2 - C3 1.401

C2 - C9(Me) 1.496

C3 - C4 1.363

C4 - C4a 1.414

C4a - C5 1.415

C4a - C8a 1.410

C5 - C6 1.362

C6 - C7 1.402

C7 - N8 1.340

C7 - C10(Me) 1.497

N8 - C8a 1.366

Table 2: Selected Bond Angles (°) for 2,7-Dimethyl-1,8-naphthyridine
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Angle Value (°)

C8a - N1 - C2 117.2

N1 - C2 - C3 123.3

N1 - C2 - C9(Me) 116.5

C3 - C2 - C9(Me) 120.2

C4 - C3 - C2 119.1

C3 - C4 - C4a 119.7

C5 - C4a - C4 121.7

C5 - C4a - C8a 117.8

C4 - C4a - C8a 120.5

C6 - C5 - C4a 119.8

C5 - C6 - C7 119.1

N8 - C7 - C6 123.3

N8 - C7 - C10(Me) 116.4

C6 - C7 - C10(Me) 120.3

C7 - N8 - C8a 117.2

N1 - C8a - N8 116.1

N1 - C8a - C4a 123.4

N8 - C8a - C4a 120.5

Note: Data extracted from the Crystallographic Information File (CIF) for CCDC 744285.

Theoretical and Computational Protocols
While a specific computational study for 2,6-Dimethyl-1,8-naphthyridine is not available, this section details a standard and robust methodology for 

Computational Methodology
Software: All calculations would typically be performed using a quantum chemistry software package such as Gaussian, ORCA, or Spartan.

Theoretical Method: Density Functional Theory (DFT) is the most common and effective method for such systems. The B3LYP (Becke, 3-paramete

computational cost.

Basis Set: A Pople-style basis set, such as 6-311++G(d,p), is recommended. This set provides a good description of the electronic structure, includ

accurately model lone pairs and potential non-covalent interactions.

Key Computational Experiments
Geometry Optimization: The first step is to find the minimum energy structure of the molecule. This is achieved by performing a geometry optimizat

Vibrational Frequency Analysis: Following optimization, a frequency calculation is performed. This serves two purposes:

It confirms that the optimized structure is a true energy minimum (no imaginary frequencies).

It predicts the vibrational modes of the molecule, which can be correlated with experimental infrared (IR) and Raman spectra.

Electronic Structure Analysis:
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Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orb

electronic transition energy.

Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the charge distribution and identify electron-rich (nucleophilic) and

Spectroscopic Predictions:

UV-Vis Spectra: Time-Dependent DFT (TD-DFT) calculations are used to predict the electronic transitions and simulate the UV-Vis absorption sp

A typical DFT computational workflow for molecula

Conclusion
This technical guide provides a foundational understanding of the structural and potential electronic properties of 2,6-Dimethyl-1,8-naphthyridine. W

bridges the gap by presenting high-quality experimental data from its close isomer, 2,7-Dimethyl-1,8-naphthyridine. The provided geometric paramete

Furthermore, the detailed outline of standard computational protocols offers a clear and actionable framework for researchers to conduct their own the

molecular orbitals, and simulated spectra, will undoubtedly yield deep insights into the chemical behavior of 2,6-Dimethyl-1,8-naphthyridine. This gu

potential of this and other under-characterized 1,8-naphthyridine derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While

the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Tea

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and

industry.
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